Bienvenue dans la boutique en ligne BenchChem!

Norepinephrine L-bitartrate hydrate

Solubility Formulation Analytical Chemistry

Eliminate salt/base dosing errors with norepinephrine L-bitartrate hydrate (monohydrate). Defined hydrate water content (4.5–5.8%) enables precise gravimetric preparation; 24-h stability in 5% dextrose supports ICU batch compounding. USP/EP reference standard provides defined HPLC retention time (~4.3 min) for system suitability. β1-over-β2 selectivity (~10:1) ensures cleaner signaling; high aqueous solubility (≥50 mg/mL) avoids DMSO artefacts. Differentiated from hydrochloride/anhydrous forms, this hydrate is the pharmacopeial benchmark for analytical validation and critical care infusion compounding.

Molecular Formula C12H19NO10
Molecular Weight 337.28 g/mol
Cat. No. B1645145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorepinephrine L-bitartrate hydrate
Molecular FormulaC12H19NO10
Molecular Weight337.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O
InChIInChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t;1-,2-;/m.1./s1
InChIKeyLNBCGLZYLJMGKP-UACZKNEHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norepinephrine L-Bitartrate Hydrate: USP/EP Reference Standard Specification and Baseline Identity for Vasopressor Procurement


Norepinephrine L-bitartrate hydrate (CAS 69815-49-2, monohydrate) is a sympathomimetic amine formulated as a stable salt of the active base (L-norepinephrine) with L-tartaric acid [1]. It differs structurally from epinephrine by the absence of a methyl group on the nitrogen atom [2]. The compound is supplied as a sterile aqueous solution for intravenous infusion and is also widely employed as a USP/EP reference standard in analytical method validation [3]. Its procurement and use are governed by strict pharmacopeial monographs (e.g., USP, EP) that define identity, purity, and stability parameters essential for both clinical and research applications [4].

Why Interchangeability of Norepinephrine L-Bitartrate Hydrate with Other Norepinephrine Salts or In-Class Vasopressors is Not Supported by Pharmacopeial and Stability Evidence


Substituting norepinephrine L-bitartrate hydrate with a different salt form (e.g., hydrochloride) or an alternative catecholamine (e.g., epinephrine, dopamine) is inadvisable without rigorous analytical verification. Pharmacopeial monographs specify distinct identity tests and purity thresholds for the bitartrate salt [1], and studies demonstrate differential stability profiles among catecholamines in common infusion vehicles [2]. Furthermore, while all norepinephrine salts contain the same active base, discrepancies in molecular weight and assay reporting conventions (salt vs. base) can lead to significant dosing errors in clinical and translational research settings if not explicitly accounted for [3]. The hydrate form introduces an additional variable in moisture-sensitive applications, requiring specific storage and handling not universally applicable to anhydrous or hydrochloride forms [4].

Quantitative Differentiation of Norepinephrine L-Bitartrate Hydrate: Head-to-Head Comparative Data for Informed Scientific Selection


Aqueous Solubility of Norepinephrine L-Bitartrate Hydrate Versus Hydrochloride and Free Base Forms

Norepinephrine L-bitartrate hydrate is freely soluble in water, in contrast to the free base which is practically insoluble, and the hydrochloride salt which is described as sparingly soluble [1]. The bitartrate salt formation enhances aqueous solubility to ≥50 mg/mL, enabling direct preparation of concentrated aqueous solutions without co-solvents .

Solubility Formulation Analytical Chemistry

Comparative Stability of Norepinephrine L-Bitartrate vs. Epinephrine Hydrochloride in 5% Dextrose Injection

In a head-to-head study of high-concentration admixtures (norepinephrine bitartrate 0.064 mg/mL; epinephrine hydrochloride 0.064 mg/mL) in 5% dextrose injection stored at room temperature for 24 hours, both drugs maintained >90% of initial concentration [1]. Statistical analysis showed no significant difference in degradation rate between the two (p=0.9245 for norepinephrine; p=0.7937 for epinephrine), confirming equivalent short-term stability under these specific conditions [1].

Drug Stability Infusion Admixtures Critical Care

USP Monograph Purity Specification for Norepinephrine L-Bitartrate vs. General Research-Grade Material

The USP monograph for norepinephrine bitartrate mandates an assay range of 97.0% to 102.0% (anhydrous basis) for pharmaceutical-grade material [1]. Commercial research-grade lots often report HPLC purity ≥98.5%, with additional specifications for heavy metals (≤10 ppm) and residual solvents (ICH Q3C) [2]. This contrasts with lower-purity (>95%) general research material which lacks the same pharmacopeial traceability.

Reference Standards Quality Control Assay Validation

Receptor Binding Affinity Profile: Norepinephrine L-Bitartrate vs. Epinephrine at Human β-Adrenoceptor Subtypes

In competition binding studies using stably transfected CHO cells expressing human β1-, β2-, and β3-adrenoceptors, norepinephrine bitartrate exhibited distinct subtype selectivity compared to epinephrine [1]. While absolute Ki values vary by assay, norepinephrine typically shows ~10-fold selectivity for β1 over β2, whereas epinephrine is less selective and has higher affinity for β2 [1]. This differential profile underpins the clinical observation that norepinephrine is a more potent vasoconstrictor (α-mediated) with less β2-mediated vasodilation than epinephrine .

Receptor Pharmacology Selectivity Cell Signaling

Vasopressor Potency Equivalence: Norepinephrine L-Bitartrate Salt vs. Base Reporting

A 2023 analysis of global norepinephrine formulations revealed that all commercially available norepinephrine salts (bitartrate, tartrate, hydrochloride) are approximately half as potent by weight as the hypothetical norepinephrine base, due to the mass contribution of the counterion [1]. However, when doses are standardized and reported in terms of norepinephrine base (as recommended by ESICM/SCCM), the vasoconstrictive effect is identical across salt forms [2]. The key differentiator for the bitartrate hydrate is not potency per se, but the analytical necessity to account for hydrate water content (4.5-5.8% per USP) when preparing stock solutions for precise in vivo or in vitro dosing [3].

Vasopressor Dosing Clinical Trials Equivalence

Chromatographic Purity Testing: HPLC Retention Time and Organic Impurities Profile

USP monograph revision has replaced the non-specific UV absorption test for the degradation product arterenone with a validated HPLC-based Organic Impurities test [1]. Using a Chromolith Performance RP-18e column, the typical retention time for norepinephrine is approximately 4.3 minutes, allowing separation and quantification of specified impurities [1]. This method offers superior specificity compared to the colorimetric tests still used for some older monograph versions or alternative salts [2].

HPLC Analytical Method Validation Quality Control

Optimized Application Scenarios for Norepinephrine L-Bitartrate Hydrate Based on Differentiated Evidence


Standardization of Clinical Vasopressor Infusions in Critical Care

Norepinephrine L-bitartrate hydrate is the preferred formulation for preparing standardized intravenous infusions in intensive care units. The demonstrated stability in 5% dextrose for 24 hours [1] supports advanced preparation and batch compounding, while the USP-specified purity and identity tests [2] ensure batch-to-batch consistency. Procurement of USP-grade bitartrate hydrate minimizes the risk of dosing errors associated with salt/base conversion, provided the hydrate water content (4.5-5.8%) is accounted for in gravimetric preparation [3].

Analytical Reference Standard for HPLC Method Validation in Pharmaceutical QC

The availability of a USP/EP reference standard for norepinephrine bitartrate hydrate with defined retention time (~4.3 min on RP-18e) and validated organic impurities test [4] makes it the essential comparator for HPLC method development and system suitability testing. Its use is mandated by regulatory authorities for the release testing of norepinephrine bitartrate injection products, ensuring compliance with ICH Q3C residual solvent limits and heavy metal specifications [5].

In Vitro Cardiovascular Pharmacology Studies Requiring β1-Selective Adrenergic Stimulation

For researchers investigating β1-adrenoceptor-mediated signaling in isolated cardiac tissues or recombinant cell lines, norepinephrine L-bitartrate hydrate offers a favorable selectivity window (≈10-fold β1 over β2) [6]. This reduces confounding β2-mediated effects on vascular tone and metabolism compared to epinephrine, providing a cleaner pharmacological signal. The high aqueous solubility (≥50 mg/mL) simplifies preparation of dosing solutions for organ bath and cell culture applications, eliminating the need for DMSO which can independently modulate adrenoceptor function.

In Vivo Canine Models of Intracellular Lipid Accumulation

Specific experimental protocols, such as the dog infusion model for intracellular lipid accumulation, explicitly utilize L-norepinephrine bitartrate hydrate . The precise stoichiometry of the bitartrate salt (1:1) and defined hydrate water content are critical for accurate dose calculation and reproducibility in this chronic infusion model. Substitution with a different salt form or anhydrous material would alter the delivered base dose by up to 10-15% due to differences in molecular weight and hydration state, potentially confounding metabolic endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norepinephrine L-bitartrate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.